1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one
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Overview
Description
2’,4’-Difluoro-2-(ethylthio)acetophenone is an organic compound featuring a difluorinated acetophenone core with an ethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-2-(ethylthio)acetophenone typically involves the reaction of 2’,4’-difluoroacetophenone with an ethylthiolating agent. One common method is the nucleophilic substitution reaction where 2’,4’-difluoroacetophenone is treated with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-2-(ethylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted acetophenones
Scientific Research Applications
2’,4’-Difluoro-2-(ethylthio)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-2-(ethylthio)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Difluoroacetophenone: Lacks the ethylthio group, making it less lipophilic.
2’,4’-Dichloroacetophenone: Contains chlorine atoms instead of fluorine, resulting in different reactivity and biological activity.
2’,4’-Dimethylthioacetophenone: Has methylthio groups instead of ethylthio, affecting its chemical properties.
Uniqueness
2’,4’-Difluoro-2-(ethylthio)acetophenone is unique due to the presence of both difluoro and ethylthio groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H10F2OS |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H10F2OS/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
CIKBZFJCPPQZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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